1,10-Phenanthroline-2,9-dicarboxylate

説明

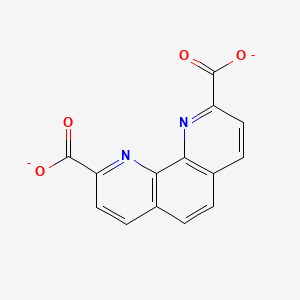

Structure

2D Structure

特性

分子式 |

C14H6N2O4-2 |

|---|---|

分子量 |

266.21 g/mol |

IUPAC名 |

1,10-phenanthroline-2,9-dicarboxylate |

InChI |

InChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20)/p-2 |

InChIキー |

FXSVCROWUPWXBP-UHFFFAOYSA-L |

正規SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C(=O)[O-])N=C(C=C2)C(=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Pyridine-2,3-dicarboxylic Acid (2,3-Pydc)

- Structural Differences : Unlike PhenDC, 2,3-Pydc lacks the rigid phenanthroline backbone, reducing its ability to form stable π–π interactions. Its carboxylates are adjacent, limiting geometric flexibility in metal coordination .

- Applications : While both ligands form hybrid materials with polyoxometalates (POMs), PhenDC-based complexes exhibit superior thermal stability and catalytic activity due to the phenanthroline scaffold’s rigidity .

1,10-Phenanthroline-4,7-dicarboxylic Acid (4,7-PhenDC)

- Substituent Position : The carboxylates at the 4,7-positions (vs. 2,9- in PhenDC) alter metal-binding geometry. For example, Ru(II) complexes with 4,7-PhenDC favor the water nucleophilic attack (WNA) pathway in water oxidation, whereas 2,9-PhenDC derivatives promote intermolecular radical coupling (I2M) due to steric effects .

- Electronic Effects: 4,7-Substitution reduces electron density at the phenanthroline N donors, weakening metal-ligand bond strength compared to 2,9-PhenDC .

Extraction Performance in Nuclear Separation

Phenanthroline Diamides vs. Bipyridine Diamides (BPyDA)

PhenDC diamides outperform BPyDA analogues due to stronger preorganization and higher solubility in fluorinated solvents, critical for practical extraction systems .

Macrocyclic PhenDC Diamides

Recent work shows that 24-membered macrocycles derived from PhenDC (e.g., piperazine-linked) enable alkaline-phase extraction of Am(III)/Eu(III) (pH 9–11), a stark contrast to linear PhenDC diamides, which operate optimally in acidic conditions (pH 1–3) . This switch is attributed to the macrocycle’s enhanced cavity size and reduced proton competition at high pH .

Fluorinated Derivatives

Fluorination of PhenDC at the 4,7-positions (4,7-DiF-PhenDC) introduces unique properties:

- Acidity: The pKa of fluorinated derivatives decreases by ~2 units compared to non-fluorinated PhenDC, enhancing stability in highly acidic media (e.g., HNO3) .

- Luminescence: Eu(III) complexes with fluorinated PhenDC exhibit 30% higher quantum yields due to reduced non-radiative decay from C–H vibrations .

Research Findings and Trends

Substituent Effects : Chlorine or fluorine substituents at the 4,7-positions of PhenDC enhance lipophilicity and radiation resistance, critical for nuclear applications .

Supramolecular Design : PhenDC’s carboxylates enable predictable hydrogen-bonded networks, as seen in the Ni(II) complex’s 3D architecture .

Computational Insights : DFT studies confirm that PhenDC’s low reorganization energy (<10 kcal/mol) minimizes structural distortion upon metal binding, a key advantage over flexible ligands like BPyDA .

Q & A

Q. What are the standard synthetic routes for preparing 1,10-phenanthroline-2,9-dicarboxylate (H₂phenda)?

The ligand is synthesized via a two-step oxidation process starting from 2,9-dimethyl-1,10-phenanthroline.

- Step 1 : Oxidation with selenium dioxide (SeO₂) in dioxane under reflux yields 1,10-phenanthroline-2,9-dicarbaldehyde.

- Step 2 : Further oxidation with concentrated nitric acid (HNO₃) converts the aldehyde groups to carboxylic acids.

Critical Note : Purification via recrystallization (e.g., methanol) is essential to remove selenium byproducts and avoid contamination with 5,6-dihydro-5,6-dioxo derivatives .

Q. How is the purity and structural integrity of H₂phenda verified experimentally?

- Elemental Analysis : Confirms stoichiometry (C, H, N content).

- FT-IR Spectroscopy : Identifies carboxylate C=O stretches (~1680–1720 cm⁻¹) and phenanthroline C=N vibrations (~1600 cm⁻¹) .

- Single-Crystal XRD : Resolves bond lengths (e.g., C–O ≈ 1.26 Å) and confirms monoclinic crystal symmetry (space group P 1 21/a 1) .

Q. What are the primary applications of H₂phenda in coordination chemistry?

H₂phenda acts as a multifunctional ligand with dual coordination sites:

- N-donors from the phenanthroline core bind transition metals (e.g., Ni²⁺, Mn²⁺).

- Carboxylate groups facilitate hydrogen bonding, enabling supramolecular assembly (e.g., 3D networks via O–H⋯O interactions) .

Advanced Research Questions

Q. How can metal-ligand stoichiometry influence the topology of H₂phenda-based coordination polymers?

- 1:1 Metal:Ligand Ratio : Favors mononuclear complexes (e.g., [Ni(L)(H₂O)₃]·H₂O) with tridentate coordination (two N, one O donor).

- 2:1 or Higher Ratios : Promote polymeric frameworks via carboxylate bridging. Example : Mn²⁺ complexes form distorted dodecahedral geometries with π-π stacking (centroid distance: 3.55 Å) .

Methodological Tip : Vary reaction solvents (e.g., MeOH/H₂O vs. DMF) to control crystallization pathways .

Q. What strategies optimize H₂phenda derivatives for selective actinide/lanthanide separation?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl at 4,7-positions) to reduce Brønsted basicity and enhance solubility in acidic media.

- Amidation : Replace carboxylates with alicyclic amides (e.g., piperidine derivatives) to tailor lipophilicity and extraction efficiency. Data : Diamides achieve >90% yield and solubility up to 0.023 mol/L in nitrobenzotri fluoride .

Q. How can computational modeling predict H₂phenda’s supramolecular behavior?

Q. What analytical techniques resolve contradictions in H₂phenda’s redox activity?

- Cyclic Voltammetry : Identifies redox peaks (e.g., Mn²⁺/Mn³⁺ at +0.85 V vs. Ag/AgCl).

- EPR Spectroscopy : Detects paramagnetic species in solution (e.g., Cu²⁺ complexes with g ≈ 2.1).

Case Study : Conflicting reports on Fe³⁺ binding are resolved by correlating pH-dependent speciation with UV-vis absorption bands .

Methodological Tables

Q. Table 1. Key Crystallographic Data for H₂phenda Complexes

| Parameter | [Ni(L)(H₂O)₃]·H₂O | Mn-phenda |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P 1 21/a 1 |

| Coordination Geometry | Octahedral | Dodecahedral |

| H-bond Donor/Acceptor | 6 O–H⋯O | 8 N–H⋯O, O–H⋯O |

Table 2. Solubility of H₂phenda Diamides in Solvents

| Diamide Derivative | Solubility in F-3 (mol/L) |

|---|---|

| Piperidine-substituted | 0.023 |

| Morpholine-substituted | 0.015 |

| Pyrrolidine-substituted | 0.018 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。